The Sodium Hippurate Hydrolysis Test: A Comprehensive Technical Guide for Researchers
The Sodium Hippurate Hydrolysis Test: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the sodium hippurate hydrolysis test, a critical biochemical assay in microbiology. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles, methodologies, and applications of this test, grounding technical protocols in established scientific expertise.
The Fundamental Principle: Unmasking Enzymatic Activity
The sodium hippurate hydrolysis test is a qualitative procedure that identifies microorganisms capable of producing the enzyme hippuricase (also known as hippurate hydrolase).[1][2][3] This intracellular enzyme catalyzes the hydrolysis of sodium hippurate, a conjugate of benzoic acid and glycine, into its constituent components: benzoic acid and glycine.[4][5][6][7] The detection of one or both of these end products forms the basis of the test, signifying a positive result.[4][5][6]
This test is a cornerstone for the presumptive identification of several clinically significant bacteria, including Gardnerella vaginalis, Campylobacter jejuni, Listeria monocytogenes, and Group B streptococci (Streptococcus agalactiae).[1][2][4][6][7] Its utility lies in its ability to differentiate these organisms from other closely related species that lack the hippuricase enzyme.[2][4][7]
The Biochemical Mechanism: A Tale of Two Detection Methods
The hydrolysis of sodium hippurate is a straightforward enzymatic reaction. However, the detection of its products has evolved, leading to two primary methodologies: the classic, slower method that detects benzoic acid, and the more rapid, widely used method that identifies glycine.
The Enzymatic Reaction
The core reaction is the enzymatic cleavage of the amide bond in sodium hippurate by hippuricase.
Figure 1: Enzymatic hydrolysis of sodium hippurate by hippuricase.
Detection of Benzoic Acid: The Ferric Chloride Method
The traditional method for the hippurate test relies on the detection of benzoic acid.[4][5][6] After incubating the test organism in a broth containing sodium hippurate, an acidic ferric chloride solution is added.[5][6] If benzoic acid is present, it forms a persistent brown, flocculent precipitate of ferric benzoate.[8][9] This method, while effective, typically requires a longer incubation period of 24 to 48 hours to allow for sufficient bacterial growth and accumulation of benzoic acid.[2][5]
Figure 2: Chemical reaction in the ferric chloride test for benzoic acid.
Detection of Glycine: The Ninhydrin Method
A significant advancement in the hippurate test was the development of a rapid method that detects the other hydrolysis product, glycine.[4][5][6] This method, often completed within two hours, utilizes ninhydrin as the detection reagent.[5][10] Ninhydrin is a powerful oxidizing agent that reacts with the primary amino group of glycine.[1][2][11] This reaction deaminates glycine, and through a series of condensations, produces a deep purple or violet-colored complex known as Ruhemann's purple.[1][5] The intensity of the color change is indicative of a positive result.[4][6]
Figure 3: Reaction of glycine with ninhydrin to produce a colored product.
Methodologies: A Step-by-Step Guide
The choice between the classic and rapid methods often depends on the laboratory's workflow and the urgency of the identification. The rapid ninhydrin method is now more commonly used due to its speed and comparable sensitivity and specificity to the classic method.[5]
Rapid Ninhydrin Method (Tube Test)
This protocol outlines the widely accepted rapid tube test for hippurate hydrolysis.
Materials:
-
Sterile test tubes (12 x 75 mm or similar)
-
Sodium hippurate solution (1%) or commercially available hippurate disks[3]
-
Sterile distilled water or deionized water
-
Ninhydrin reagent (typically 0.2% solution)[1]
-
Incubator or water bath at 35-37°C
-
Inoculating loop or sterile applicator stick
-
Positive and negative control organisms
Procedure:
-
Preparation: Add 0.2 to 0.4 mL of sterile water or saline to a sterile test tube. If using a commercial disk, follow the manufacturer's instructions for rehydration.[2][6]
-
Inoculation: Create a heavy suspension of the test organism from a pure 18-24 hour culture in the tube.[1][2] It is crucial to avoid transferring any agar, as proteins in the medium can lead to false-positive results.[12]
-
Incubation: Incubate the tube for 2 hours at 35-37°C.[1][6] A water bath can facilitate more rapid heat exchange.
-
Reagent Addition: After incubation, carefully add 2 drops of the ninhydrin reagent to the suspension.[6]
-
Re-incubation: Re-incubate the tube at 35-37°C for 10 to 30 minutes.[1][6]
-
Observation: Observe the tube for a color change.
Interpretation of Results:
-
Positive: A deep blue or purple color develops within 30 minutes.[4][6]
-
Negative: The solution remains colorless or develops a faint purple or pink color.[4][6]
Classic Ferric Chloride Method
This protocol describes the traditional method for detecting benzoic acid.
Materials:
-
Sodium hippurate broth
-
Ferric chloride reagent (12%)[9]
-
Centrifuge
-
Sterile pipettes
-
Positive and negative control organisms
Procedure:
-
Inoculation: Inoculate the sodium hippurate broth with the test organism from a pure culture.
-
Incubation: Incubate the broth at 35°C for 18-24 hours or longer, until visible growth is observed.[6]
-
Centrifugation: Centrifuge the broth to pellet the bacterial cells.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean test tube.
-
Reagent Addition: Add 0.5 mL of the ferric chloride reagent to 1 mL of the supernatant.
-
Observation: Observe for the formation of a precipitate immediately after adding the reagent.
Interpretation of Results:
-
Positive: A persistent, heavy brown precipitate forms.
-
Negative: The initial precipitate that may form upon addition of the reagent dissolves upon shaking, or no precipitate forms.[13]
Applications in Microbial Identification
The hippurate hydrolysis test is a key differentiator for several important bacterial species.
| Organism | Hippurate Hydrolysis Result | Clinical Significance & Notes |
| Gardnerella vaginalis | Positive | A key organism associated with bacterial vaginosis.[14][15][16] The test is considered indispensable for its accurate identification.[15] |
| Campylobacter jejuni | Positive | A common cause of bacterial gastroenteritis. The test is critical for differentiating it from Campylobacter coli, which is typically hippurate-negative.[5][17] |
| Streptococcus agalactiae (Group B) | Positive | A leading cause of neonatal sepsis and meningitis.[18] The test helps differentiate it from other beta-hemolytic streptococci, such as Group A streptococci, which are negative.[4][10][19] |
| Listeria monocytogenes | Positive | A foodborne pathogen that can cause serious infections, particularly in pregnant women and immunocompromised individuals.[1][4] |
Quality Control: Ensuring Test Integrity
To ensure the accuracy and reliability of the hippurate hydrolysis test, rigorous quality control measures are essential.
-
Positive Control: A known hippurate-positive organism, such as Streptococcus agalactiae (e.g., ATCC 12403), should be tested in parallel with unknown isolates.[5] This verifies that the reagents and test conditions are optimal for detecting a positive reaction.
-
Negative Control: A known hippurate-negative organism, such as Streptococcus pyogenes (e.g., ATCC 19615), should also be included.[5] This ensures that there are no false-positive reactions due to contaminated reagents or improper procedure.
-
Reagent Quality: The stability of the ninhydrin and ferric chloride reagents should be monitored. Ninhydrin solution can deteriorate over time and should be stored properly.[1][2]
Limitations and Considerations
While a valuable tool, the sodium hippurate hydrolysis test is not without its limitations.
-
False Positives: With the ninhydrin method, prolonging the incubation time beyond 30 minutes after adding the reagent can lead to false-positive results.[1][5][6] Additionally, the presence of other amino acids from the culture medium can cause a false-positive reaction, emphasizing the need for a heavy inoculum from a pure culture and avoidance of agar transfer.[1][2][3] With the ferric chloride method, failure to adequately shake the tube after adding the reagent can result in a false-positive interpretation.[8]
-
False Negatives: An insufficient inoculum may lead to a false-negative result due to an inadequate amount of enzyme to produce a detectable level of glycine or benzoic acid.[1] Some strains of typically positive species, such as C. jejuni, may be hippurate-negative.[6] Similarly, some biotypes of G. vaginalis that cause bacterial vaginosis can be hippurate-negative.[4][5]
-
Variable Reactions: Some organisms, such as certain viridans group streptococci and enterococci, may also be hippurate-positive, necessitating further biochemical testing for definitive identification.[4][5]
-
Standardization: For organisms like Campylobacter, standardizing the inoculum density (e.g., using a McFarland standard) can improve the reproducibility of the test and prevent false positives with closely related species.[20][21]
Conclusion
The sodium hippurate hydrolysis test remains a fundamental and reliable method in the clinical microbiology laboratory for the presumptive identification of several key bacterial pathogens. A thorough understanding of its underlying biochemical principles, meticulous adherence to standardized protocols, and a keen awareness of its limitations are paramount for its effective and accurate application. This guide provides the necessary framework for researchers and laboratory professionals to confidently employ this test in their work.
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Hippurate hydrolysis test: Principle, Procedure, Result interpretations and Limitations. Online Biology Notes. 2020 Jun 7. [Link]
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Hippurate Hydrolysis Test- Principle, Uses, Procedure, Result Interpretation with Limitations. Microbiology Note. 2015 Dec 29. [Link]
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Rapid Hippurate Hydrolysis Method for Presumptive Identification of Group B Streptococci. Journal of Clinical Microbiology. 1975 Jan;1(1):114-5. [Link]
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Comparison of four hippurate hydrolysis methods for identification of thermophilic Campylobacter spp. Journal of Clinical Microbiology. 1985 Nov;22(5):714-8. [Link]
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Optimum bacterial cell suspension for identifying Campylobacter jejuni from C. coli by hippurate hydrolysis test. Journal of the Japan Veterinary Medical Association. 2013;66(1):31-35. [Link]
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Correct identification and discrimination between Campylobacter jejuni and C. coli by a standardized hippurate test and species-specific polymerase chain reaction. Foodborne Pathogens and Disease. 2010 Jun;7(6):635-40. [Link]
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Minimal criteria for the identification of Gardnerella vaginalis isolated from the vagina. Journal of Clinical Pathology. 1983 Apr;36(4):476-8. [Link]
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Rapid microbiochemical method for identification of Gardnerella (Haemophilus) vaginalis. Journal of Clinical Microbiology. 1984 Feb;19(2):254-7. [Link]
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Hippurate Hydrolysis Test- Principle, Procedure, Result, Uses. Biology Ease. [Link]
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